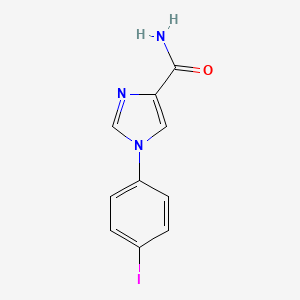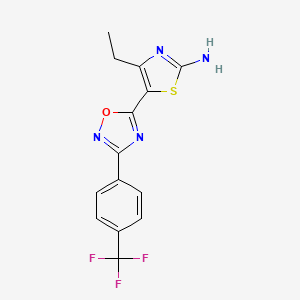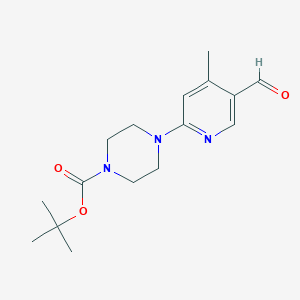
tert-Butyl 4-(5-formyl-4-methylpyridin-2-yl)piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 4-(5-formyl-4-methylpyridin-2-yl)piperazine-1-carboxylate: is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a tert-butyl group, a formyl group, and a methylpyridinyl moiety attached to a piperazine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(5-formyl-4-methylpyridin-2-yl)piperazine-1-carboxylate typically involves the reaction of 6-bromonicotinaldehyde with N-Boc-piperazine in the presence of a base such as diisopropylethylamine (DIEA) in a solvent like dimethoxyethane (DME). The reaction mixture is heated to 120°C and stirred for several hours to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
化学反応の分析
Types of Reactions:
Oxidation: The formyl group in tert-Butyl 4-(5-formyl-4-methylpyridin-2-yl)piperazine-1-carboxylate can undergo oxidation reactions to form carboxylic acids.
Reduction: The formyl group can also be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperazine derivatives.
科学的研究の応用
Chemistry: tert-Butyl 4-(5-formyl-4-methylpyridin-2-yl)piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in the design of enzyme inhibitors and receptor modulators.
Medicine: The compound is explored for its potential therapeutic applications, including its role in the development of drugs targeting specific enzymes or receptors involved in various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of tert-Butyl 4-(5-formyl-4-methylpyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group and the piperazine ring play crucial roles in binding to these targets, modulating their activity. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
類似化合物との比較
- tert-Butyl 4-(5-bromo-6-methylpyridin-2-yl)piperazine-1-carboxylate .
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate .
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate .
Comparison:
- Structural Differences: The presence of different substituents on the pyridinyl or piperazine rings distinguishes these compounds from tert-Butyl 4-(5-formyl-4-methylpyridin-2-yl)piperazine-1-carboxylate.
- Reactivity: The formyl group in this compound imparts unique reactivity, allowing for specific chemical transformations not possible with other similar compounds.
- Applications: While all these compounds are used as intermediates in organic synthesis, the specific applications may vary based on their structural features and reactivity.
特性
分子式 |
C16H23N3O3 |
|---|---|
分子量 |
305.37 g/mol |
IUPAC名 |
tert-butyl 4-(5-formyl-4-methylpyridin-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C16H23N3O3/c1-12-9-14(17-10-13(12)11-20)18-5-7-19(8-6-18)15(21)22-16(2,3)4/h9-11H,5-8H2,1-4H3 |
InChIキー |
REHFIJLFNFJERC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=C1C=O)N2CCN(CC2)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


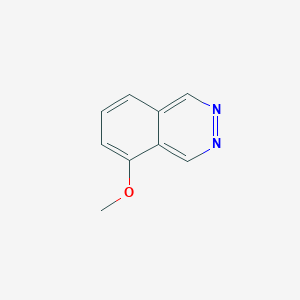
![4-Chloro-6-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-methoxyethyl)pyrimidine](/img/structure/B11795297.png)
![6-(tert-Butyl)-3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11795310.png)



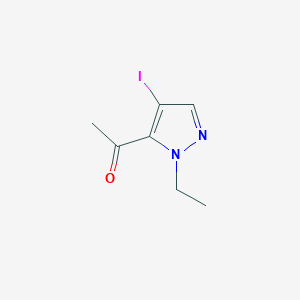
![Methyl 3-bromo-2,4-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B11795350.png)


